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Compound of Interest

Compound Name: N-Nitroso Varenicline

Cat. No.: B13418947 Get Quote

Introduction

N-Nitroso Varenicline is a nitrosamine impurity of Varenicline, a medication used for smoking

cessation.[1] Nitrosamine impurities are classified as probable human carcinogens, and their

presence in pharmaceutical products is a significant concern for regulatory agencies such as

the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Consequently, strict limits have been established for these impurities in drug substances and

products. The N-Nitroso Varenicline reference standard is a highly characterized material

essential for the accurate identification and quantification of this impurity, ensuring the safety

and quality of varenicline-containing medicines.[3] This document provides detailed application

notes and protocols for the use of the N-Nitroso Varenicline reference standard in analytical

testing.

Regulatory Context
Regulatory bodies like the FDA and EMA have issued guidance documents for the control of

nitrosamine impurities in human drugs.[2][4][5] These guidelines recommend a three-step

mitigation strategy: risk assessment, confirmatory testing, and implementation of changes to

manufacturing processes to prevent or reduce the formation of nitrosamine impurities.[5] The

FDA has set an acceptable intake (AI) limit for N-Nitroso Varenicline at 37 ng/day.[6][7] This

necessitates the use of sensitive and validated analytical methods to ensure compliance.
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N-Nitroso Varenicline can form when varenicline, a secondary amine, reacts with nitrosating

agents.[1][6] This reaction can occur during the synthesis of the active pharmaceutical

ingredient (API), the manufacturing of the drug product, or during storage.[1][6] The presence

of residual nitrites in excipients or other raw materials can contribute to its formation.[8]

Varenicline
(Secondary Amine)

N-Nitroso Varenicline
(Impurity)

Reaction

Nitrosating Agents
(e.g., Nitrites)

Acidic Conditions

Click to download full resolution via product page

Formation pathway of N-Nitroso Varenicline.

Analytical Applications
The N-Nitroso Varenicline reference standard is primarily used for:

Method Development and Validation: To develop and validate analytical methods for the

detection and quantification of the N-Nitroso Varenicline impurity in varenicline drug

substance and drug product.[3]

Quality Control (QC): As a standard in routine QC testing of raw materials and finished

products to ensure they meet the stringent regulatory limits for this impurity.[3]

Stability Studies: To assess the potential for N-Nitroso Varenicline formation under various

storage conditions.
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Quantitative Data Summary
The following table summarizes typical quantitative data from validated analytical methods for

the determination of N-Nitroso Varenicline.

Parameter Value Method Reference

Limit of Detection

(LOD)
0.2 ppm LC-ESI-HRMS [9]

Limit of Quantitation

(LOQ)
1.0 ppm LC-ESI-HRMS [9]

Range 1.0 – 200 ppm LC-ESI-HRMS [9]

Limit of Detection

(LOD)
0.22 ppm LC-APCI-MS/MS

Limit of Quantitation

(LOQ)
0.66 ppm LC-APCI-MS/MS

Linearity Range 0.66 - 19.88 ppm LC-APCI-MS/MS

Limit of Detection

(LOD)
0.13 ppm LC-MS [10]

Limit of Quantitation

(LOQ)
0.66 ppm LC-MS [10]

Limit of Quantitation

(LOQ)
0.5 ppm LC-MS/MS [11]

Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of N-Nitroso
Varenicline.

Materials:

N-Nitroso Varenicline Reference Standard
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Methanol (HPLC grade or equivalent)

Volumetric flasks (Class A)

Analytical balance

Procedure:

Stock Standard Preparation:

Accurately weigh approximately 10 mg of the N-Nitroso Varenicline reference standard.

Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

Dissolve and dilute to volume with methanol. Mix thoroughly. This prepares a stock

solution of approximately 100 µg/mL.

Working Standard Preparation:

Prepare a series of working standard solutions by serially diluting the stock standard

solution with methanol to achieve concentrations spanning the desired calibration range

(e.g., 1.0 ppm to 200 ppm).
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Workflow for standard solution preparation.

Protocol 2: Sample Preparation
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This protocol details the preparation of varenicline drug substance and drug product samples

for analysis.

Materials:

Varenicline Tartrate Drug Substance or Drug Product (Tablets)

Methanol (HPLC grade or equivalent)

Volumetric flasks (Class A)

Centrifuge tubes (15 mL or 50 mL)

Vortex mixer

Mechanical wrist-action shaker

Centrifuge

Syringe filters (0.22 µm PVDF)

HPLC vials

Procedure for Drug Substance:

Accurately weigh approximately 43 mg of varenicline tartrate drug substance.

Quantitatively transfer to a 50 mL volumetric flask.

Add methanol and mix until fully dissolved.

Dilute to volume with methanol and mix thoroughly.

Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]

Procedure for Drug Product (Tablets):

Crush a sufficient number of tablets to obtain a target concentration of 0.5 mg/mL varenicline

in methanol.[9]
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Transfer the crushed powder to a 15 mL glass centrifuge tube.[9]

Add the appropriate volume of methanol and vortex for approximately 1 minute.[9]

Shake the sample for 40 minutes using a mechanical wrist-action shaker.[9]

Centrifuge the sample for 15 minutes at 4500 rpm.[9]

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

[9]

Protocol 3: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of N-Nitroso Varenicline using

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific instrument

parameters should be optimized for the system in use.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., ESI or APCI)

Chromatographic Conditions (Example):

Parameter Condition

Column InertSustain AQ C18 (150 x 4.6 mm, 3.0 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Methanol

Flow Rate 0.6 mL/min

Injection Volume 10 µL

Column Temperature 40 °C

Gradient Elution
Optimized to separate N-Nitroso Varenicline

from the API and other impurities.
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Mass Spectrometric Conditions (Example):

Parameter Condition

Ionization Mode

Positive Electrospray Ionization (ESI+) or

Atmospheric Pressure Chemical Ionization

(APCI+)

Scan Type Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) m/z specific to N-Nitroso Varenicline

Product Ion (Q3) m/z specific to N-Nitroso Varenicline fragment

Collision Energy Optimized for the specific transition

Analysis Workflow:

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

Inject a blank (methanol) to ensure no system contamination.

Inject the prepared working standard solutions to generate a calibration curve.

Inject the prepared sample solutions.

Quantify the amount of N-Nitroso Varenicline in the samples by comparing their peak areas

to the calibration curve.
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LC-MS/MS Analysis Workflow
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General workflow for LC-MS/MS analysis.
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Disclaimer: These protocols are intended as a general guide. It is crucial to validate all

analytical methods for their intended use according to the relevant ICH guidelines (e.g., ICH

Q2(R1)) and internal standard operating procedures. The specific parameters for

chromatography and mass spectrometry may require optimization based on the

instrumentation and specific sample matrix.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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